2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
Description
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a phenoxyphenyl group
Properties
Molecular Formula |
C24H18FN3O3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H18FN3O3/c25-21-9-5-4-8-20(21)22-14-15-24(30)28(27-22)16-23(29)26-17-10-12-19(13-11-17)31-18-6-2-1-3-7-18/h1-15H,16H2,(H,26,29) |
InChI Key |
RVXXKLDKNXMLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Coupling with Phenoxyphenyl Acetamide: The final step involves coupling the pyridazinone intermediate with phenoxyphenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of anti-inflammatory or anticancer agents.
Biology: Study of its interactions with biological macromolecules like proteins and nucleic acids.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Ion Channel Blockade: Blocking ion channels and altering cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
- 2-(3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Biological Activity
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a compound that belongs to the class of pyridazine derivatives. Its unique structure includes a fluorophenyl group attached to a pyridazinone ring, linked to an acetamide moiety. This compound has garnered interest due to its potential biological activities, including enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to various receptors or enzymes, while the pyridazinone ring facilitates hydrogen bonding and other interactions that modulate the activity of target molecules. This can lead to various biological effects, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can interact with receptors involved in cellular signaling, potentially influencing physiological processes.
Structure-Activity Relationship (SAR)
Research indicates that the presence of a fluorine atom on the phenyl ring significantly increases the potency and selectivity of compounds within this class. For instance, studies have shown that modifications in the structure can lead to enhanced inhibition of enzymes such as α-l-fucosidases, with IC50 values demonstrating strong inhibitory effects at low concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Inhibition of α-l-Fucosidases : A derivative with a fluorophenyl group exhibited potent inhibition against human lysosomal α-l-fucosidase, showing an IC50 value of 0.0079 μM, which is significantly more potent than its non-fluorinated counterparts .
- Antimicrobial Activity : Compounds similar in structure have been investigated for antimicrobial properties, indicating that modifications can lead to increased efficacy against various pathogens.
- Anticancer Potential : The compound’s structural analogs have been evaluated for their potential in cancer treatment, particularly through mechanisms involving receptor antagonism and enzyme inhibition relevant to tumor growth and metastasis .
Comparative Analysis
To better understand the biological activity of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide, a comparison with related compounds can be insightful:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide | Structure | Enzyme Inhibition | TBD |
| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Structure | Potent α-l-fucosidase Inhibition | 0.0079 |
| 3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | Structure | Moderate Antimicrobial Activity | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
